molecular formula C21H23N3O4 B2642038 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide CAS No. 952962-04-8

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B2642038
CAS No.: 952962-04-8
M. Wt: 381.432
InChI Key: TVYWBMUJKPKXND-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is a synthetic small molecule featuring an isoxazole (1,2-oxazole) core linked to a 3,4-dimethoxyphenyl group and a 4-(dimethylamino)phenylacetamide moiety. The isoxazole ring is a privileged structure in medicinal chemistry, known for its role as a bioisostere and its presence in compounds with a wide range of biological activities . The specific molecular architecture of this compound, particularly the combination of the electron-rich dimethoxyphenyl ring and the electron-donating dimethylamino group, suggests potential for interesting electronic properties and diverse receptor binding capabilities. Researchers may be interested in this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery campaigns. Its structure aligns with the exploration of heterocyclic compounds, which are frequently investigated for developing new pharmacological tools . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24(2)17-8-6-15(7-9-17)22-21(25)13-16-12-19(28-23-16)14-5-10-18(26-3)20(11-14)27-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWBMUJKPKXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares key structural features and properties of the target compound with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties/Activities Evidence Source
Target Compound 1,2-Oxazole 3,4-Dimethoxyphenyl, 4-(dimethylamino)phenyl Likely C21H24N4O4 Hypothesized anti-inflammatory/kinase inhibition N/A
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,3,4-Thiadiazole Piperazinyl, thioether, methyloxazole C22H26N6O5S2 Higher molecular weight; potential protease inhibition
N-(4-{4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}phenyl)acetamide (L234-1039) 1,2,4-Oxadiazole Phenoxy linkage, dimethoxyphenyl Not specified Screening compound for drug discovery
2-[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide (7k) 1,2,4-Triazole Hydroxyimino, sulfanyl C22H23N5O3S Nitric oxide donor; 75% synthesis yield
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (27) Thiazolotriazole Morpholine, methoxyphenyl Not specified Anti-infective activity; 78% yield

Key Observations:

  • Core Heterocycle Influence : The 1,2-oxazole in the target compound offers a planar, aromatic scaffold distinct from thiadiazole () or triazole () cores. Oxadiazole analogs () may exhibit enhanced metabolic stability due to reduced ring strain.
  • Substituent Effects: The 3,4-dimethoxyphenyl group is common in nitric oxide donors () and kinase inhibitors. Replacing dimethylamino (target compound) with morpholine () or piperazine () alters solubility and basicity.
  • Pharmacological Potential: Thiazolotriazole derivatives () show anti-infective activity, while triazole/oxime hybrids () release nitric oxide. The target compound’s dimethylamino group may enhance blood-brain barrier penetration compared to polar substituents like hydroxyimino.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Compound Compound (7k)
Molecular Weight ~388 g/mol 518.6 g/mol 437.15 g/mol
Hydrogen Bond Donors 2 (NH, CONH) 3 (NH, CONH, piperazinyl) 3 (NH, CONH, OH)
Hydrogen Bond Acceptors 5 (O, N) 9 (O, N, S) 6 (O, N)
Calculated LogP ~2.8 (estimated) ~3.5 ~2.2

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N3O4C_{19}H_{19}N_{3}O_{4}, with a molecular weight of approximately 357.37 g/mol. The compound features an oxazole ring linked to a dimethylamino-substituted phenyl acetamide, which contributes to its unique biological profile.

Property Value
Molecular FormulaC₁₉H₁₉N₃O₄
Molecular Weight357.37 g/mol
CAS Number953159-49-4
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole and phenyl rings may facilitate π-π stacking interactions with aromatic amino acids in proteins, while the amide linkage can form hydrogen bonds, potentially affecting enzyme activity or receptor binding.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds containing oxazole and indole moieties have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

Case Studies

  • Antitumor Activity : A study evaluated a series of oxazole derivatives against human cancer cell lines (e.g., Mia PaCa-2 and PANC-1). Compounds structurally related to this compound exhibited significant cytotoxicity, suggesting potential as anticancer agents .
  • Antimicrobial Evaluation : Similar compounds were tested for antimicrobial efficacy against Staphylococcus aureus and Candida albicans using disk diffusion methods. Results indicated that certain derivatives displayed notable antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. For instance:

  • Substituent Effects : Variations in the dimethylamino group or the position of methoxy groups on the phenyl ring can significantly alter potency and selectivity towards specific targets.

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